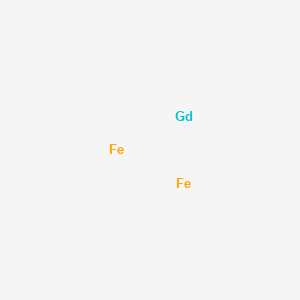
Gadolinium;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium iron compounds, particularly gadolinium iron garnet (Gd₃Fe₅O₁₂), are a class of materials known for their unique magnetic properties. Gadolinium, a rare-earth element, is combined with iron to form compounds that exhibit significant magnetic behavior, making them valuable in various technological and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gadolinium iron compounds can be synthesized using various methods, including the sol-gel method, solid-state reaction, and co-precipitation. The sol-gel method involves the hydrolysis and polycondensation of metal alkoxides, followed by heat treatment to form the desired compound. This method allows for precise control over the composition and particle size .
Industrial Production Methods: In industrial settings, gadolinium iron compounds are often produced through high-temperature solid-state reactions. This involves mixing gadolinium oxide (Gd₂O₃) and iron oxide (Fe₂O₃) powders, followed by calcination at temperatures above 1000°C. The resulting product is then milled to achieve the desired particle size .
Analyse Chemischer Reaktionen
Types of Reactions: Gadolinium iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, gadolinium can react with dilute acids to form gadolinium salts, releasing hydrogen gas in the process .
Common Reagents and Conditions:
Oxidation: Gadolinium iron compounds can be oxidized in the presence of oxygen or other oxidizing agents.
Reduction: These compounds can be reduced using hydrogen or other reducing agents.
Substitution: Substitution reactions can occur when gadolinium or iron is replaced by other metal ions under specific conditions.
Major Products: The major products formed from these reactions include gadolinium salts, iron salts, and various mixed oxides, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Gadolinium iron compounds have a wide range of applications in scientific research:
Magnetic Resonance Imaging (MRI): Gadolinium-based compounds are used as contrast agents in MRI due to their paramagnetic properties
Cancer Treatment: Gadolinium iron garnet nanoparticles are explored for use in magnetic hyperthermia, a treatment method that uses magnetic fields to generate heat and destroy cancer cells.
Electronic Devices: These compounds are used in the development of microwave devices and other electronic components due to their magnetic properties.
Biomagnetic Applications: Gadolinium iron garnet composites are studied for their potential in biomagnetic applications, including targeted drug delivery and magnetic separation.
Wirkmechanismus
The mechanism by which gadolinium iron compounds exert their effects is primarily related to their magnetic properties. Gadolinium ions have seven unpaired electrons, which contribute to their strong paramagnetic behavior. In MRI, gadolinium shortens the spin-lattice relaxation time (T1) of water protons, enhancing image contrast . In magnetic hyperthermia, the alternating magnetic field causes the nanoparticles to generate heat, which can destroy cancer cells .
Vergleich Mit ähnlichen Verbindungen
Gadolinium Gallium Garnet (Gd₃Ga₅O₁₂): Similar to gadolinium iron garnet but with gallium instead of iron. It is used in optical applications.
Yttrium Iron Garnet (Y₃Fe₅O₁₂): Another magnetic material used in microwave and optical devices.
Samarium Cobalt (SmCo₅): A rare-earth magnet with high magnetic strength, used in permanent magnets
Uniqueness: Gadolinium iron compounds are unique due to their combination of gadolinium’s paramagnetic properties and iron’s magnetic behavior. This makes them particularly valuable in applications requiring strong magnetic responses, such as MRI and magnetic hyperthermia .
Eigenschaften
CAS-Nummer |
12023-08-4 |
|---|---|
Molekularformel |
Fe2Gd |
Molekulargewicht |
268.9 g/mol |
IUPAC-Name |
gadolinium;iron |
InChI |
InChI=1S/2Fe.Gd |
InChI-Schlüssel |
ZOZHWFIFVKUEIS-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Fe].[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [(chlorodimethylsilyl)ethynyl]trimethyl-](/img/structure/B14719062.png)



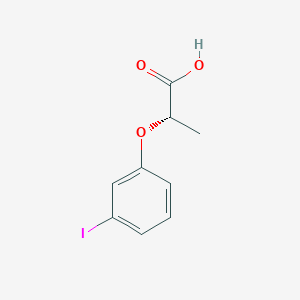

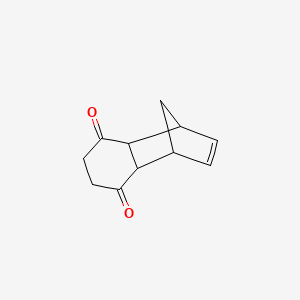

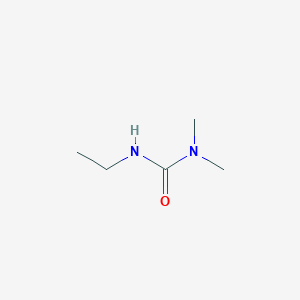
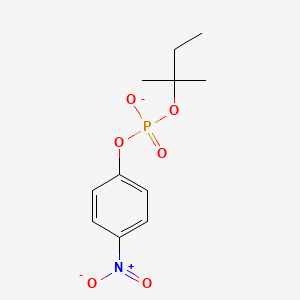
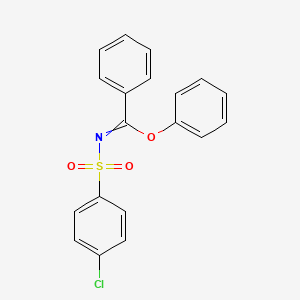
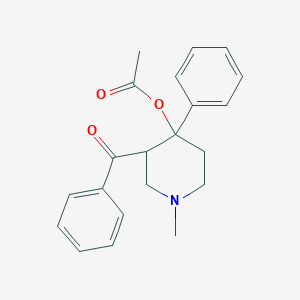

silane](/img/structure/B14719157.png)
